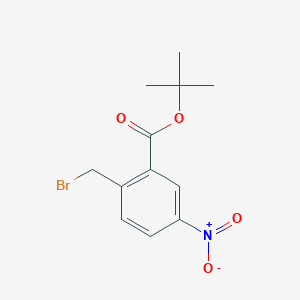

tert-Butyl 2-(bromomethyl)-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(bromomethyl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)10-6-9(14(16)17)5-4-8(10)7-13/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFOERYPFCFEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Bromomethyl 5 Nitrobenzoate and Analogues

Strategies for Benzylic Bromination in Nitrobenzoate Systems

The conversion of a benzylic methyl group to a bromomethyl group is a critical step in the synthesis of the target compound. The reactivity of this position is enhanced due to the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring. libretexts.org

Radical Bromination Approaches (e.g., N-Bromosuccinimide mediated)

Radical bromination is the most common method for introducing a bromine atom at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of molecular bromine (Br₂) and bromine radicals (Br•), which minimizes competitive side reactions. wikipedia.orgchadsprep.commasterorganicchemistry.com The reaction, often called the Wohl-Ziegler reaction, is typically initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

The mechanism proceeds through a radical chain reaction:

Initiation: The initiator (e.g., AIBN) or light generates a small number of bromine radicals from the trace amounts of HBr and Br₂ present in the reaction mixture. libretexts.orgchadsprep.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). youtube.com This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired benzylic bromide and a new bromine radical, which continues the chain. chadsprep.com

Termination: The reaction is terminated when two radicals combine.

A key advantage of using NBS is that the low concentration of Br₂ suppresses electrophilic aromatic bromination, which could otherwise be a significant side reaction, especially with activated aromatic rings. chadsprep.com In the context of synthesizing nitrobenzoate analogues, such as methyl 2-(bromomethyl)-3-nitrobenzoate, a typical procedure involves reacting the corresponding methyl 2-methyl-3-nitrobenzoate with NBS and AIBN in a suitable solvent like acetonitrile at elevated temperatures. google.com

| Reagent System | Initiator | Conditions | Application Example |

| N-Bromosuccinimide (NBS) | AIBN | Acetonitrile, 55-60°C, 12 hrs | Synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate google.com |

| N-Bromosuccinimide (NBS) | Light (hν) or Heat (Δ) | CCl₄ (anhydrous), reflux | General benzylic bromination wikipedia.org |

Alternative Halogenation Protocols

While NBS is widely used, other reagents and methods can achieve benzylic halogenation.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent serves as another effective source of bromine for radical bromination. In a patented process, DBDMH was used with AIBN in acetonitrile to brominate methyl 2-methyl-3-nitrobenzoate. google.com

Molecular Bromine (Br₂): Direct use of molecular bromine with light or heat can also effect benzylic bromination. youtube.com However, this method carries a higher risk of competing electrophilic addition to the aromatic ring, unless the ring is deactivated or specific conditions are carefully controlled. chadsprep.comyoutube.com

Hydrogen Bromide and Hydrogen Peroxide (HBr/H₂O₂): A combination of hydrogen bromide and hydrogen peroxide can be used to generate bromine in situ for radical brominations, offering a promising alternative synthetic procedure. researchgate.net

Photochemical Flow Chemistry: Modern techniques involving continuous photochemical processes have been developed. These methods can use sources like NaBrO₃/HBr to generate bromine in situ, initiated by LED irradiation, providing a high degree of control over the reaction. scientificupdate.com

| Reagent | Conditions | Advantages/Disadvantages |

| 1,3-Dibromo-5,5-dimethylhydantoin | AIBN, Acetonitrile, 68-72°C | Effective alternative to NBS google.com |

| Molecular Bromine (Br₂) | Light or Heat | Simple reagent, but risk of side reactions chadsprep.comyoutube.com |

| H₂O₂ - HBr | In situ generation of Br₂ | Avoids handling of elemental bromine researchgate.net |

Esterification Methods for tert-Butyl Benzoates

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability towards various nucleophiles and its ease of removal under acidic conditions. thieme-connect.comthieme.de

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with a tert-butyl source.

Reaction with Isobutene: A widely used industrial method involves bubbling isobutene gas through a solution of the carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. thieme-connect.comjustia.com The isobutene is protonated to form the relatively stable tert-butyl cation, which is then trapped by the carboxylate.

Reaction with tert-Butanol: Condensation of a carboxylic acid with tert-butanol can be achieved, but it is often inefficient without a strong acid catalyst and removal of water. researchgate.net The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), provides a milder alternative for coupling carboxylic acids with alcohols, including tert-butanol. mdpi.com

Other tert-Butylating Agents: Various other reagents can be used to install the tert-butyl group. These include di-tert-butyl dicarbonate (Boc₂O) and N,N-dimethylformamide di-tert-butyl acetal, which offer alternative routes under different reaction conditions. thieme-connect.comresearchgate.net A simple and effective method involves using bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, which acts as both the solvent and the tert-butylating reagent. thieme-connect.comthieme.de

| Method | Reagents | Key Features |

| Isobutene Method | Carboxylic acid, Isobutene, H₂SO₄ (cat.) | Forms tert-butyl cation intermediate; common industrial process. thieme-connect.comjustia.com |

| Steglich Esterification | Carboxylic acid, tert-Butanol, DCC, DMAP | Mild conditions; suitable for sensitive substrates. mdpi.com |

| tert-Butyl Acetate Method | Carboxylic acid, tert-Butyl Acetate, Bis(trifluoromethanesulfonyl)imide (cat.) | Solvent acts as the alkylating agent; fast and high-yielding. thieme-connect.com |

Transesterification Approaches

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This can be an effective way to synthesize tert-butyl esters from more common esters like methyl or ethyl esters. These reactions are typically catalyzed by acids or bases. thieme.de For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the direct transesterification of various esters in boiling alcohols, providing the desired products in high yields. organic-chemistry.org Specialized protocols have been developed for the mild conversion of simple esters into tert-butyl esters. acs.org

Nitration and Functional Group Interconversion in Aromatic Systems Preceding Bromination

The synthesis of tert-Butyl 2-(bromomethyl)-5-nitrobenzoate requires the introduction of a nitro group onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution. The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edu The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. youtube.com

The position of nitration is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

An alkyl group (like the methyl group in a 2-methylbenzoate precursor) is an ortho-, para-director.

An ester group (like the tert-butoxycarbonyl group) is a deactivating meta-director. youtube.com

Therefore, the synthetic strategy must carefully consider the order of the esterification, nitration, and bromination steps. One plausible route would be:

Esterification: Convert 2-methylbenzoic acid to tert-butyl 2-methylbenzoate.

Nitration: Nitrate tert-butyl 2-methylbenzoate. The directing effects of the methyl (ortho, para) and the ester (meta) groups would need to be considered. The nitro group would likely be directed to the 5-position, away from the sterically bulky tert-butyl ester group.

Bromination: Perform a selective benzylic bromination on the resulting tert-butyl 2-methyl-5-nitrobenzoate (B13354976) using NBS and a radical initiator to yield the final product.

Competitive nitration studies have shown that deactivating groups, such as a nitro group already on the ring, significantly slow the rate of further substitution, whereas activating groups enhance it. stmarys-ca.edu The reaction temperature must also be carefully controlled during nitration to prevent the formation of unwanted dinitrated or ortho-substituted byproducts. truman.edu

Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound and its analogues relies heavily on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physical and chemical properties of the target compound and the impurities present. Common techniques employed include extraction, column chromatography, and crystallization.

Following the synthesis of related methyl esters, a typical workup involves neutralizing the reaction mixture and performing extractions. For instance, in the synthesis of methyl 2-(bromomethyl)-5-nitrobenzoate, the reaction mixture is neutralized with a saturated aqueous solution of sodium hydrogencarbonate. nih.govclockss.org The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂), to recover the product. nih.govclockss.org The combined organic layers are subsequently washed with brine and dried over an anhydrous salt like sodium sulfate (Na₂SO₄) before the solvent is removed under reduced pressure. nih.govclockss.org

Column Chromatography

Flash column chromatography is a widely used and effective method for the purification of this compound analogues. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while being eluted by a mobile phase.

For the closely related compound, methyl 2-(bromomethyl)-5-nitrobenzoate, column chromatography on silica gel has been successfully employed. nih.govclockss.org A mixture of hexane and ethyl acetate (EtOAc) in a 9:1 ratio is used as the eluent to isolate the product as a white solid. nih.govclockss.org The progress of the separation is monitored by thin-layer chromatography (TLC). The choice of eluent system is critical and is often determined empirically to achieve the best separation between the desired product and any impurities. Different solvent systems, such as ethyl acetate/petrol and methanol/dichloromethane, are also commonly used for the purification of various organic compounds. rsc.org

Interactive Data Table: Column Chromatography Parameters for a Related Compound

| Compound | Stationary Phase | Eluent System | Yield | Physical Form | Reference |

| Methyl 2-(bromomethyl)-5-nitrobenzoate | Silica Gel | Hexane:EtOAc (9:1) | 59% | White Solid | nih.govclockss.org |

Crystallization

Crystallization is another powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude product can be dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.

For compounds that are solid at room temperature, such as the methyl ester analogue of this compound, crystallization can be an effective final purification step to achieve high purity. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

In some procedures for related compounds, after initial extraction and concentration, the crude solid is washed with a solvent like isopropyl alcohol to remove impurities before drying. google.com While not a full recrystallization, this washing step helps to purify the product.

Reactivity and Mechanistic Studies of Tert Butyl 2 Bromomethyl 5 Nitrobenzoate

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group attached to the benzene (B151609) ring confers the properties of a primary benzylic halide to the molecule. Such compounds are known to be highly susceptible to nucleophilic substitution reactions. ucalgary.ca The reactivity is enhanced by the adjacent aromatic ring, which can stabilize the transition state of an SN2 reaction or a carbocation intermediate in an SN1 reaction through resonance. gla.ac.ukquora.com For a primary benzylic halide like tert-butyl 2-(bromomethyl)-5-nitrobenzoate, the SN2 mechanism is generally favored, as there is minimal steric hindrance at the benzylic carbon. ucalgary.ca However, the strong electron-withdrawing effect of the para-nitro group would destabilize a potential benzylic carbocation, making a dissociative SN1 pathway significantly less likely compared to unsubstituted benzyl (B1604629) bromide. Therefore, its reactions with most nucleophiles are expected to proceed via a bimolecular, concerted SN2 pathway.

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Carboxylates)

This compound readily reacts with various oxygen-based nucleophiles. Alcohols, in a reaction known as alcoholysis or solvolysis, can displace the bromide to form the corresponding ether. Similarly, carboxylate salts, acting as potent nucleophiles, react to yield ester derivatives. These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the HBr byproduct. Given the substrate's structure, an SN2 mechanism is the most probable pathway.

| Oxygen Nucleophile | Typical Conditions | Product Structure | Reaction Type |

|---|---|---|---|

| Ethanol (C₂H₅OH) | Reflux, weak base (e.g., K₂CO₃) | tert-Butyl 2-(ethoxymethyl)-5-nitrobenzoate | SN2 Substitution |

| Sodium Acetate (CH₃COONa) | Polar aprotic solvent (e.g., DMF), 25-50°C | tert-Butyl 2-((acetyloxy)methyl)-5-nitrobenzoate | SN2 Substitution |

Reactivity with Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, such as primary and secondary amines, react efficiently with this compound to form the corresponding substituted benzylamines. These alkylation reactions are fundamental in the synthesis of more complex molecules. Studies on analogous systems, such as the reaction between substituted benzylamines and benzyl bromide, have shown that the reaction proceeds via a second-order SN2 mechanism. researchgate.net Electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net Azide ions (N₃⁻) are also excellent nucleophiles and react cleanly to produce the corresponding benzylic azide, a versatile intermediate for further chemical transformations.

| Nitrogen Nucleophile | Typical Conditions | Product Structure | Reaction Type |

|---|---|---|---|

| Diethylamine ((C₂H₅)₂NH) | Acetonitrile (CH₃CN), Base (e.g., Et₃N), RT | tert-Butyl 2-((diethylamino)methyl)-5-nitrobenzoate | SN2 Substitution |

| Sodium Azide (NaN₃) | Acetone (B3395972)/Water or DMF, 50-80°C | tert-Butyl 2-(azidomethyl)-5-nitrobenzoate | SN2 Substitution |

Reactivity with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates)

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds. While specific studies on this compound are limited, its reactivity can be inferred from the general behavior of benzylic bromides. gla.ac.uk Grignard reagents (R-MgBr), for instance, can couple with the benzylic position, although side reactions with the ester and nitro groups are possible and require careful control of reaction conditions. More commonly, softer carbon nucleophiles like enolates (derived from β-dicarbonyl compounds) or cyanide ions are used to achieve efficient alkylation at the benzylic carbon.

| Carbon Nucleophile | Typical Conditions | Product Structure | Reaction Type |

|---|---|---|---|

| Sodium Cyanide (NaCN) | DMSO or Ethanol/Water, 50-100°C | tert-Butyl 2-(cyanomethyl)-5-nitrobenzoate | SN2 Substitution |

| Diethyl Malonate Enolate | Base (e.g., NaOEt) in Ethanol | tert-Butyl 2-((2,2-bis(ethoxycarbonyl)ethyl)methyl)-5-nitrobenzoate | SN2 Substitution |

Reactivity with Sulfur and Halogen Nucleophiles

Sulfur nucleophiles, such as thiols and thiolates, are typically very effective in SN2 reactions due to their high polarizability. They react with the substrate to form thioethers. Halogen exchange, particularly the Finkelstein reaction, is also a highly efficient process for benzylic halides. wikipedia.org Treating this compound with sodium iodide in acetone drives the equilibrium towards the formation of the corresponding iodo-derivative, as sodium bromide is insoluble in acetone and precipitates out of the solution. wikipedia.orgiitk.ac.in

| Sulfur/Halogen Nucleophile | Typical Conditions | Product Structure | Reaction Type |

|---|---|---|---|

| Sodium Thiophenoxide (C₆H₅SNa) | Ethanol or DMF, RT | tert-Butyl 5-nitro-2-((phenylthio)methyl)benzoate | SN2 Substitution |

| Sodium Iodide (NaI) | Acetone, Reflux | tert-Butyl 2-(iodomethyl)-5-nitrobenzoate | SN2 Substitution (Finkelstein Reaction) |

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be converted into a variety of other nitrogen-containing moieties, significantly altering the electronic properties and synthetic utility of the molecule.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. masterorganicchemistry.com This conversion can be achieved through numerous methods, broadly categorized as catalytic hydrogenation or chemical reduction. numberanalytics.comwikipedia.org The choice of reagent is often dictated by the presence of other sensitive functional groups within the molecule.

Catalytic hydrogenation is highly efficient and typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. numberanalytics.com Chemical reduction methods employ metals in acidic media or other reducing agents. masterorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Method | Reagent(s) | Typical Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | Highly efficient but can also reduce alkenes, alkynes, and remove benzyl groups. | numberanalytics.comwikipedia.orgcommonorganicchemistry.com |

| Metal/Acid Reduction | Fe, Zn, or Sn with HCl or AcOH | Refluxing acid | Generally robust and cost-effective. Tolerates many functional groups. | masterorganicchemistry.comnumberanalytics.com |

| Hydride Transfer | NaBH₄ / Catalyst (e.g., Ag/TiO₂) | Varies with catalyst system | Can offer chemoselectivity; NaBH₄ alone is typically not strong enough. | nih.gov |

| Dissolving Metal | Samarium(0) | Catalytic 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Mild method with good chemoselectivity. | organic-chemistry.org |

Beyond complete reduction to an amine, the nitro group can be selectively converted into other nitrogen-based functional groups, such as hydroxylamines. These intermediates are pivotal in certain synthetic pathways and biological processes. google.com

Partial reduction of aromatic nitro compounds to the corresponding N-aryl hydroxylamines can be achieved using specific reagents and controlled conditions. For instance, catalytic systems involving platinum with hydrazine (B178648) or silver nanoparticles with ammonia-borane have demonstrated high selectivity for this transformation. nih.gov Enzymatic reductions, employing nitroreductases, are also known to selectively stop at the hydroxylamine (B1172632) stage. google.com

Table 2: Reagents for Transformation to Other Nitrogen Functional Groups

| Target Group | Reagent(s) | General Conditions | Reference(s) |

|---|---|---|---|

| Hydroxylamine | Zn dust, NH₄Cl | Aqueous solution | wikipedia.org |

| Hydroxylamine | Raney Ni, Hydrazine | 0–10 °C | wikipedia.org |

| Hydroxylamine | Ag/TiO₂, NH₃BH₃ | Room temperature | nih.gov |

| Azo Compound | LiAlH₄ or other metal hydrides | Anhydrous solvents | wikipedia.orgcommonorganicchemistry.com |

Once formed, the amino group can be further derivatized, for example, through diazotization followed by substitution (Sandmeyer reaction) to introduce a wide range of functionalities.

Hydrolytic Stability and Transesterification of the tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its stability under basic and neutral conditions and its lability under acidic conditions. acsgcipr.org

The hydrolytic stability of this compound is primarily dictated by the susceptibility of the tert-butyl ester to acid-catalyzed cleavage. acsgcipr.org The mechanism proceeds via an AAL1 pathway, which involves two key steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. researchgate.netyoutube.com

Unimolecular cleavage of the alkyl-oxygen bond to form the corresponding carboxylic acid and a stable tert-butyl carbocation. The carbocation is subsequently neutralized by solvent or a counter-ion, typically forming isobutylene (B52900) or tert-butanol. researchgate.netcdnsciencepub.com

This reaction is generally rapid in strongly acidic media (pH < 2). oup.com The stability increases significantly under neutral conditions, with an estimated half-life of several days at room temperature. science.gov However, the ester is readily cleaved under basic conditions, unlike methyl or ethyl esters, which are susceptible to base-promoted saponification. arkat-usa.orgchemicalforums.com

Transesterification, the conversion of one ester to another, can also be a relevant transformation. While transesterification of tert-butyl esters is challenging due to steric hindrance, it can be achieved under specific catalytic conditions. thieme-connect.comresearchgate.net For example, reactions with other alcohols can be promoted by catalysts such as lanthanum(III) isopropoxide or by generating an acid chloride intermediate in situ. researchgate.netorganic-chemistry.org

Mechanistic Investigations using Spectroscopic and Computational Methods

Elucidating the complex reaction pathways of molecules like this compound requires a combination of spectroscopic observation and computational modeling. nih.gov Time-resolved infrared (TRIR) spectroscopy and laser flash photolysis have been used to study the mechanisms of related 2-nitrobenzyl compounds, identifying transient species such as aci-nitro tautomers and cyclic intermediates. researchgate.netacs.orgresearchgate.net

Computational methods, particularly density functional theory (DFT), are invaluable for mapping potential energy surfaces of proposed reaction pathways. nih.gov These calculations can determine the activation energies for competing reactions, such as cyclization versus elimination, and provide insight into the geometry and electronic structure of transition states and intermediates. This predictive power helps rationalize experimental observations and guide the design of new synthetic strategies. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying reaction mechanisms in situ. wisc.edu By acquiring a series of ¹H NMR spectra at regular time intervals, the progress of a reaction can be monitored quantitatively. This is achieved by integrating the signals corresponding to the protons of the starting material, intermediates, and products, and plotting their relative concentrations over time to determine reaction kinetics. cram.comchegg.com

NMR is particularly crucial for the identification of reaction intermediates. For example, in the study of intramolecular arylogous nitroaldol condensations, the O-benzylated intermediate formed after the initial alkylation step could be isolated and its structure confirmed by ¹H and ¹³C NMR spectroscopy before it undergoes the final cyclization. researchgate.net The distinct chemical shifts and coupling patterns of the protons on the aromatic rings and the benzylic methylene (B1212753) group provide unambiguous structural information. aiinmr.com Changes in the chemical shifts of aromatic protons can also indicate electronic changes within the molecule, such as the formation of charged intermediates or the alteration of substituent effects during the course of a reaction. chegg.com

Mass Spectrometry for Reaction Pathway Elucidation

The fragmentation of molecules containing a tert-butoxycarbonyl (t-Boc) group, which is structurally related to the tert-butyl ester, often proceeds via the loss of isobutylene (C4H8) and further loss of carbon dioxide (CO2). doaj.org For this compound, a primary fragmentation pathway would likely involve the cleavage of the tert-butyl group, leading to the formation of a stable tert-butyl cation (m/z = 57) and a 2-(bromomethyl)-5-nitrobenzoic acid radical cation. Alternatively, the loss of isobutylene would result in the formation of the corresponding carboxylic acid.

Further fragmentation would likely involve the benzylic and aromatic portions of the molecule. The bromomethyl group can undergo cleavage to lose a bromine radical (Br•), and the nitro group (NO2) can also be lost. Alpha-cleavage, a common fragmentation pathway for compounds with heteroatoms, could occur at the C-C bond adjacent to the carbonyl group of the ester. libretexts.org

A plausible fragmentation pathway is summarized in the table below:

| Fragment Ion | Structure | Plausible Formation Pathway |

| [M - C4H9]+ | 2-(bromomethyl)-5-nitrobenzoate radical | Loss of the tert-butyl radical |

| [M - C4H8]+• | 2-(bromomethyl)-5-nitrobenzoic acid radical cation | Loss of isobutylene |

| [M - Br]+ | tert-Butyl 2-methyl-5-nitrobenzoate (B13354976) cation | Loss of a bromine radical |

| [M - NO2]+ | tert-Butyl 2-(bromomethyl)benzoate cation | Loss of a nitro radical |

| C4H9+ | tert-butyl cation | Cleavage of the ester C-O bond |

Interactive Data Table: Predicted Mass Spectrometry Fragments This table outlines the expected major fragments of this compound based on the fragmentation patterns of analogous structures.

| Fragment | m/z (calculated) | Proposed Structure |

| [M]+• | 315/317 | Molecular ion |

| [M-57]+ | 258/260 | Loss of tert-butyl group |

| [M-79/81]+ | 236 | Loss of Bromine |

| [M-101]+ | 214/216 | Loss of tert-butoxycarbonyl group |

| 57 | 57 | tert-butyl cation |

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative information about reaction rates and are crucial for understanding reaction mechanisms. Although specific kinetic data for reactions involving this compound are scarce, the reactivity of the bromomethyl group can be understood from studies on similar benzyl bromides. The primary reaction of interest for this functional group is nucleophilic substitution.

A study on the solvolysis of o-nitrobenzyl bromide, a structurally similar compound, revealed that the ortho-nitro group provides internal assistance in the displacement reaction. nih.gov This suggests that the rate of nucleophilic substitution at the benzylic carbon in this compound would be influenced by the presence of the adjacent nitro group. The electron-withdrawing nature of the nitro group is expected to activate the benzylic carbon towards nucleophilic attack.

The reaction is likely to proceed via an SN2 mechanism, especially with less sterically hindered nucleophiles. The rate of such a reaction would be dependent on the concentration of both the substrate and the nucleophile. Electron-withdrawing groups on the nucleophile generally decrease the reaction rate, while electron-donating groups increase it. researchgate.net

The bulky tert-butyl ester group at the ortho position to the bromomethyl group may exert some steric hindrance, potentially slowing down the rate of substitution compared to a less hindered analogue. However, the electronic activation by the nitro group is expected to be a dominant factor.

Interactive Data Table: Factors Influencing Reaction Kinetics This table summarizes the expected influence of various factors on the rate of nucleophilic substitution of this compound.

| Factor | Expected Effect on Reaction Rate | Reasoning |

| Nucleophile Concentration | Increase | The reaction is likely bimolecular (SN2). |

| Substrate Concentration | Increase | The reaction is likely bimolecular (SN2). |

| Stronger Nucleophile | Increase | A more powerful nucleophile will attack the electrophilic carbon more readily. |

| Polar Aprotic Solvent | Increase | Stabilizes the transition state of an SN2 reaction. |

| Increased Temperature | Increase | Provides more energy to overcome the activation barrier. |

Computational Chemistry for Reaction Modeling and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for modeling reaction pathways and analyzing transition state structures and energies. While specific computational studies on this compound are not reported, DFT has been widely used to study the reactivity of nitroaromatic compounds. scholarsresearchlibrary.commdpi.com

For the nucleophilic substitution reaction of this compound, computational modeling could be employed to:

Determine the reaction mechanism: By calculating the energy profiles for both SN1 and SN2 pathways, the preferred mechanism can be identified.

Analyze the transition state: The geometry and energy of the transition state for the rate-determining step can be calculated. This would provide insights into the bonding changes occurring during the reaction. For an SN2 reaction, a pentacoordinate carbon atom would be expected in the transition state.

Evaluate the influence of substituents: The effect of the nitro and tert-butyl ester groups on the activation energy of the reaction can be quantified. The calculations would likely show that the nitro group lowers the activation energy by stabilizing the transition state through electron withdrawal. nih.gov

DFT calculations can also be used to predict other properties relevant to reactivity, such as molecular orbital energies (HOMO and LUMO), which can provide information about the electrophilicity of the benzylic carbon. mdpi.com

Interactive Data Table: Potential Computational Chemistry Applications This table outlines how computational chemistry could be applied to study the reactivity of this compound.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction Pathway Modeling | Determination of the favored reaction mechanism (SN1 vs. SN2) and calculation of activation energies. |

| Transition State Search Algorithms | Transition State Analysis | Identification of the geometry and energetic properties of the transition state structure. |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure Analysis | Understanding the charge distribution and orbital interactions within the molecule and the transition state. |

| Molecular Dynamics (MD) Simulations | Solvent Effects | Modeling the influence of different solvents on the reaction kinetics and mechanism. |

Applications of Tert Butyl 2 Bromomethyl 5 Nitrobenzoate in Complex Molecule Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The strategic placement of reactive sites on tert-Butyl 2-(bromomethyl)-5-nitrobenzoate facilitates its use in the synthesis of a wide array of heterocyclic compounds. The bromomethyl group serves as a potent electrophile for alkylation reactions, while the nitro group can be chemically modified, often through reduction to an amine, to enable subsequent cyclization reactions.

The synthesis of isoindolinone derivatives is a notable application of this reagent's reactivity. The structure is well-suited for constructing the isoindolinone core through a condensation and intramolecular cyclization sequence. A prominent example is found in the synthesis of analogues of Lenalidomide, a therapeutically important molecule. In this process, the methyl ester analogue, methyl 2-(bromomethyl)-3-nitrobenzoate, undergoes condensation with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. google.com The reaction proceeds via nucleophilic attack by the amino group on the electrophilic bromomethyl carbon, followed by an intramolecular amidation to form the five-membered lactam ring of the isoindolinone system. google.com The tert-butyl ester variant would follow an identical reaction pathway, with the tert-butyl group serving as a protecting group for the carboxylic acid.

| Reactant 1 | Reactant 2 | Product Core Structure | Key Reaction Steps |

| This compound | Primary Amine (e.g., 3-aminopiperidine-2,6-dione) | 2-substituted 5-nitroisoindolin-1-one | 1. N-alkylation 2. Intramolecular amidation/cyclization |

While direct synthesis of indolines from this compound is less commonly documented, a plausible synthetic route can be envisioned. This would involve the reduction of the nitro group to an aniline (B41778) derivative, followed by a separate reaction sequence to construct the indoline (B122111) ring. General methods for indoline synthesis often involve the cyclization of N-substituted 2-chloro- or 2-bromoethylanilines.

The construction of the benzofuran (B130515) nucleus can be achieved through various synthetic strategies, many of which involve the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. organic-chemistry.orggoogle.com this compound can serve as a key building block in such syntheses. A general approach involves the O-alkylation of a substituted salicylaldehyde (B1680747) or a 2-hydroxyphenyl ketone with the bromomethyl group of the benzoate (B1203000) derivative. The resulting ether intermediate can then undergo an intramolecular condensation reaction, such as a Perkin or related reaction, to forge the furan (B31954) ring, yielding a functionalized benzofuran.

| Precursor 1 | Precursor 2 | Intermediate | Product |

| Substituted Salicylaldehyde | This compound | O-alkylated ether | Substituted Benzofuran |

This strategy allows for the incorporation of the nitrobenzoate moiety into the final benzofuran structure, providing a handle for further functionalization.

The synthesis of N-substituted indazoles can be effectively carried out using precursors containing a bromomethyl group. organic-chemistry.org The reaction of 2-bromobenzyl bromides with arylhydrazines, for instance, yields 2-aryl-substituted 2H-indazoles through a sequence of regioselective intermolecular N-benzylation followed by an intramolecular N-arylation. organic-chemistry.org By analogy, this compound is an ideal substrate for this transformation. Reacting it with a substituted hydrazine (B178648) would lead to the initial formation of an N-benzylated hydrazine intermediate. Subsequent base-mediated intramolecular cyclization, involving the displacement of a suitable leaving group on the aromatic ring or a related condensation pathway, would furnish the indazole ring system. The nitro group on the benzoate ring can influence the regioselectivity of the cyclization and can be carried through the synthesis for later modification.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Arylhydrazine | Base (e.g., Cs₂CO₃), Catalyst (e.g., Pd complex) | 2-Aryl-2H-indazole derivative |

In the Construction of Macrocyclic and Medium-Sized Ring Systems

The synthesis of macrocycles and medium-sized rings often relies on high-dilution techniques or template-directed reactions to favor intramolecular cyclization over intermolecular polymerization. Bifunctional molecules, which can undergo ring-closing reactions, are essential for these strategies. This compound, after modification, can be employed as such a precursor. For example, reduction of the nitro group to an amine introduces a nucleophilic center, creating a molecule with both nucleophilic (amine) and electrophilic (bromomethyl) sites, poised for macrocyclization reactions.

Ring expansion reactions are typically driven by the formation of a more stable carbocation intermediate or the relief of ring strain. chemistrysteps.commasterorganicchemistry.com While this compound is not a direct participant in a ring expansion rearrangement itself, it can be used to synthesize substrates that are designed to undergo such transformations. For example, the bromomethyl group could be used to alkylate a nucleophile attached to a strained ring system, such as a cyclobutanol (B46151) derivative. Treatment of this product with acid would generate a carbocation adjacent to the cyclobutane (B1203170) ring, which could then trigger a rearrangement to form a more stable cyclopentane (B165970) ring. masterorganicchemistry.comyoutube.com This strategy allows for the controlled expansion of a pre-existing ring within a larger molecular framework.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations that occur under a single set of reaction conditions, rapidly building molecular complexity. rsc.orgrsc.org The bromomethyl group of this compound can serve as an initiator for such cascades. For instance, under radical-generating conditions (e.g., using a tin hydride or through photoredox catalysis), the C-Br bond can undergo homolytic cleavage to form a benzylic radical. If the molecule is appropriately designed with tethered unsaturation (e.g., an alkene or alkyne), this radical can add intramolecularly to initiate a cascade of cyclizations, forming multiple rings in a single synthetic operation. This approach is analogous to visible-light-promoted radical cascade cyclizations seen with other bromomethyl-containing compounds. rsc.org

Role in the Synthesis of Biologically Active Scaffolds

The trifunctional nature of this compound makes it a valuable starting material for constructing scaffolds with significant biological activity. The interplay between its functional groups enables chemists to build complex molecules step-by-step.

While the direct synthesis of folic acid derivatives using this compound is not extensively documented in recent literature, its structural motifs are relevant to the strategies used for creating folic acid conjugates. The synthesis of such derivatives often involves the coupling of a pteroic acid precursor with a glutamate (B1630785) moiety. google.com The benzylic bromide of the title compound offers a reactive handle for alkylation, a common strategy in building complex drug conjugates. nih.gov For instance, synthetic routes towards the antifolate methotrexate (B535133) have utilized benzylic bromination followed by nucleophilic substitution to connect different parts of the molecule. nih.gov This highlights the potential of this compound to act as a modular component in the assembly of complex folate analogues, where the carboxylic acid (unmasked from the tert-butyl ester) could be coupled with other biomolecules.

The utility of nitrobenzoate derivatives as intermediates is well-established in pharmaceutical synthesis. A notable example is the synthesis of Lenalidomide, where a structurally related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key precursor. In this synthesis, the bromomethyl group reacts with an aminoglutarimide to form the critical isoindolinone core of the drug. The nitro group is then reduced to the essential amino group of the final product. By analogy, this compound provides the necessary reactive centers to build Lenalidomide analogues, which are explored for their immunomodulatory and anti-cancer properties.

In the field of epigenetic therapy, bromodomain and extra-terminal domain (BET) inhibitors, particularly those targeting BRD4, are of significant interest for cancer treatment. nih.govnih.gov The development of these inhibitors often involves the assembly of heterocyclic scaffolds designed to fit into the acetyl-lysine binding pocket of the bromodomain. acs.org this compound can serve as a versatile building block in this context. Its benzylic bromide can be used to connect the nitrobenzoate ring to a core inhibitor scaffold, while the nitro and ester groups can be further modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The use of tert-butyl esters is common in the synthesis of complex pharmaceutical candidates, including reported BRD4 inhibitors. nih.gov

Nitrobenzyl compounds are widely recognized as photolabile protecting groups, or "cages," that can release a biologically active molecule upon irradiation with light. This strategy is employed to create light-activated probes for studying biological processes with high spatial and temporal control. A key example involves using an o-nitrobenzyl group as a photolabile cage to release the antifolate drug methotrexate upon UV irradiation. nih.gov

The structure of this compound contains a 2-nitrobenzyl system (relative to the ester and bromomethyl groups), which is a classic photolabile motif. A molecule of interest can be attached to the benzylic carbon (via substitution of the bromide). Upon exposure to UV light, the nitro group induces a photochemical reaction that leads to the cleavage of the benzylic bond, thereby releasing the attached molecule. This property makes this compound a potential precursor for designing light-activated probes and photo-triggered drug delivery systems.

Development of Novel Linker and Release Systems

The precise release of therapeutic agents at a target site is a central goal in drug delivery. This compound is an ideal scaffold for designing advanced linker systems that control drug release.

Self-immolative linkers are smart chemical spacers that connect a drug to a carrier or targeting moiety and are designed to fragment and release the drug upon a specific trigger. nih.gov A widely used mechanism is the 1,6-benzyl elimination, which is facilitated by a para-aminobenzyl alcohol (PABA) or a related structure. nih.govmdpi.com

This compound is a precursor for this type of linker. The nitro group at the 5-position is para to the bromomethyl group at the 2-position. The nitro group serves as a latent trigger, which is stable under normal physiological conditions. In a targeted environment, such as a cancer cell with a hypoxic microenvironment or overexpressed nitroreductase enzymes, the nitro group can be selectively reduced to an electron-donating amino group. nih.gov This transformation initiates a spontaneous, self-immolative electronic cascade, leading to the cleavage of any molecule (the "payload") attached at the benzylic position. researchgate.netresearchgate.net This mechanism allows for the controlled release of drugs, such as chemotherapeutics, specifically within target cells, thereby increasing efficacy and reducing systemic toxicity. researchgate.net

Mechanism of 1,6-Elimination for a Self-Immolative Linker Derived from this compound

| Step | Description |

|---|---|

| 1. Payload Attachment | A payload molecule (e.g., a drug with a nucleophilic handle) is attached to the linker by substituting the benzylic bromide. |

| 2. Masked State | The linker-payload conjugate is stable. The nitro group is electron-withdrawing and does not promote cleavage. |

| 3. Trigger Activation | At the target site (e.g., a tumor cell), a specific stimulus (like a nitroreductase enzyme) reduces the nitro group to an amino group. |

| 4. Electronic Cascade | The new amino group is strongly electron-donating. It pushes electron density through the benzene (B151609) ring to the benzylic position. |

| 5. Self-Immolation | This electronic cascade destabilizes the bond holding the payload, leading to a 1,6-elimination reaction that forms a quinone methide intermediate and releases the free, active payload. |

Advanced Analytical Techniques for Characterization in Synthetic Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For tert-Butyl 2-(bromomethyl)-5-nitrobenzoate (C₁₂H₁₄BrNO₄), HRMS would be expected to provide an exact mass measurement that corresponds to its calculated theoretical mass. The expected data from an HRMS analysis is presented in the interactive table below.

| Ion Species | Theoretical Mass (m/z) |

| [M+H]⁺ (protonated molecule) | 316.0182 |

| [M+Na]⁺ (sodium adduct) | 338.0001 |

| [M+K]⁺ (potassium adduct) | 353.9741 |

| [M+NH₄]⁺ (ammonium adduct) | 333.0448 |

| (Note: The theoretical masses are calculated based on the most abundant isotopes of each element: C: 12.0000, H: 1.0078, Br: 78.9183, N: 14.0031, O: 15.9949). |

The observation of an experimental mass that aligns closely with the theoretical mass, typically within a few parts per million (ppm), would provide strong evidence for the elemental composition of the synthesized molecule, thereby confirming its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be used to identify the number of distinct proton environments and their neighboring protons in this compound. The expected chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and integration values for the protons in the molecule are outlined below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~1.6 | Singlet (s) | 9H |

| Bromomethyl (-CH₂Br) (2H) | ~4.8 | Singlet (s) | 2H |

| Aromatic (H-6) (1H) | ~8.0 | Doublet (d) | 1H |

| Aromatic (H-4) (1H) | ~8.3 | Doublet of doublets (dd) | 1H |

| Aromatic (H-3) (1H) | ~8.5 | Doublet (d) | 1H |

| (Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.) |

The singlet for the tert-butyl group would confirm its presence. The singlet for the bromomethyl group would indicate no adjacent protons. The aromatic region would display a characteristic splitting pattern corresponding to the three adjacent protons on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, distinct signals would be expected for each unique carbon atom.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C(CH₃)₃ | ~28 |

| C (CH₃)₃ | ~83 |

| C H₂Br | ~30 |

| Aromatic C-2 | ~135 |

| Aromatic C-5 | ~148 |

| Aromatic C-1 | ~130 |

| Aromatic C-6 | ~131 |

| Aromatic C-4 | ~128 |

| Aromatic C-3 | ~124 |

| C=O (Ester) | ~164 |

| (Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.) |

The number of signals in the ¹³C NMR spectrum would correspond to the number of chemically non-equivalent carbon atoms, providing further confirmation of the compound's structure.

For unambiguous assignment of proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons.

HSQC: This technique would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.

X-ray Crystallography for Solid-State Structure Determination (if applicable to analogues)

While no specific X-ray crystallography data for this compound has been found, this technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of the compound or a close analogue could be grown, X-ray diffraction analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. This method offers an unparalleled level of structural detail and would be the ultimate confirmation of the compound's identity.

Future Research Directions and Synthetic Prospects

Development of Novel Reaction Methodologies Involving the Compound

Future research is anticipated to expand the synthetic utility of tert-butyl 2-(bromomethyl)-5-nitrobenzoate by developing novel reaction methodologies. The presence of a reactive bromomethyl group, an electron-withdrawing nitro group, and a sterically hindered tert-butyl ester group provides a unique platform for exploring new chemical transformations.

Key areas for development include:

Cross-Coupling Reactions: The development of novel palladium, nickel, or copper-catalyzed cross-coupling reactions using the bromomethyl group as a handle could lead to the synthesis of complex molecular architectures. These reactions could include Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of substituents at the benzylic position.

Photoredox Catalysis: The application of visible-light photoredox catalysis could enable novel transformations that are not accessible under thermal conditions. For instance, the generation of a benzylic radical from the bromomethyl group could facilitate C-C and C-X bond formations under mild reaction conditions.

Dual Catalysis Systems: The combination of organocatalysis or transition metal catalysis with other catalytic systems could unlock new reactive pathways. For example, a chiral amine catalyst could be used in conjunction with a transition metal catalyst to achieve enantioselective functionalization of the bromomethyl group.

Flow Chemistry Applications: The use of continuous flow reactors could offer significant advantages for reactions involving this compound, including improved safety, scalability, and reaction efficiency. The precise control over reaction parameters in flow systems could enable the exploration of challenging or hazardous reactions.

Below is a table summarizing potential novel reaction methodologies:

| Reaction Type | Catalyst System | Potential Products |

| Suzuki Coupling | Palladium/Ligand | Aryl-substituted benzoates |

| Sonogashira Coupling | Palladium/Copper | Alkynyl-substituted benzoates |

| Photoredox-mediated C-N Coupling | Iridium or Ruthenium photocatalyst | Aminated benzoate (B1203000) derivatives |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Enantioenriched substituted benzoates |

Exploration of Asymmetric Synthesis Applications

While direct applications of this compound in asymmetric synthesis are not yet extensively documented, its structure suggests significant potential in this area. The development of enantioselective methods for the functionalization of the bromomethyl group is a promising avenue for future research.

Potential strategies for its use in asymmetric synthesis include:

Chiral Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts could enable the enantioselective alkylation of various nucleophiles with this compound. This approach has been successfully employed for the asymmetric synthesis of chiral malonates and could be adapted for the synthesis of a wide range of chiral compounds.

Organocatalytic Enantioselective Substitution: Chiral organocatalysts, such as chiral amines or phosphoric acids, could be utilized to control the stereochemistry of nucleophilic substitution reactions at the benzylic position.

Enzymatic Kinetic Resolution: Enzymes could be employed for the kinetic resolution of racemic derivatives of this compound, providing access to enantioenriched building blocks.

The successful application of these methods would pave the way for the synthesis of chiral pharmaceuticals and other biologically active molecules.

Mechanistic Insights into Challenging Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of new and improved synthetic methods. While general mechanisms for reactions like benzylic bromination and nucleophilic substitution are known, more complex transformations warrant detailed mechanistic investigation.

Future research in this area could focus on:

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and understand the role of catalysts and reaction conditions in determining the outcome of a reaction.

Kinetic Studies: Detailed kinetic analysis of key reactions can provide valuable information about reaction rates, activation energies, and the influence of various parameters on the reaction mechanism.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to elucidate bond-forming and bond-breaking steps in complex reaction mechanisms.

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of reaction intermediates and the elucidation of reaction pathways.

These mechanistic studies will not only advance our fundamental understanding of the reactivity of this compound but also guide the rational design of more efficient and selective synthetic methodologies.

Expansion of Biological and Material Science Applications Beyond Current Scope

The structural features of this compound make it an attractive scaffold for the development of new molecules with potential applications in biological and material sciences.

Biological Applications:

The presence of the nitroaromatic moiety suggests potential for the development of derivatives with antimicrobial or anticancer activity. The tert-butyl ester can act as a lipophilic group, potentially enhancing the cell permeability of drug candidates. The bromomethyl group allows for the straightforward introduction of various pharmacophores. For instance, its use as an intermediate in the synthesis of the immunomodulatory drug Lenalidomide highlights its potential in medicinal chemistry. Future research could focus on the synthesis and biological evaluation of a library of compounds derived from this scaffold to identify new therapeutic agents.

Material Science Applications:

The ability to introduce various functional groups through the bromomethyl handle opens up possibilities for the synthesis of novel polymers and functional materials. For example, polymerization of derivatives of this compound could lead to the formation of polymers with interesting optical, electronic, or thermal properties. The nitro group can also be reduced to an amino group, providing a site for further functionalization or for influencing the material's properties.

The following table outlines potential applications:

| Application Area | Potential Derivative/Modification | Desired Property |

| Medicinal Chemistry | Heterocyclic derivatives | Anticancer, Antimicrobial |

| Polymer Chemistry | Acrylate or styrene (B11656) derivatives | High refractive index, Thermal stability |

| Functional Materials | Attachment to solid supports | Catalytic activity, Sensing capabilities |

Sustainable Synthesis Approaches and Process Optimization

The development of sustainable and efficient methods for the synthesis of this compound and its derivatives is of growing importance. Future research in this area will likely focus on green chemistry principles to minimize the environmental impact of synthetic processes.

Key strategies for sustainable synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide.

Catalytic Methods: Employing catalytic methods to reduce the amount of waste generated and improve atom economy. This includes the use of solid acid catalysts for esterification, which can be easily recovered and reused.

Energy Efficiency: Utilizing microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption.

Process Optimization: Implementing statistical methods like Design of Experiments (DoE) to optimize reaction conditions, leading to higher yields and purities while minimizing resource consumption. One patented method for a related compound, tert-butyl bromoacetate, utilizes a solid super-strong acid as a catalyst and allows for its recovery and reuse, showcasing a step towards greener synthesis.

By integrating these sustainable approaches, the synthesis of this compound can be made more economically viable and environmentally responsible.

Q & A

Q. What are the key synthetic routes for tert-butyl 2-(bromomethyl)-5-nitrobenzoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step strategies:

- Step 1 : Nitration of a benzoate precursor (e.g., methyl 2-methyl-5-nitrobenzoate) followed by bromination at the methyl group.

- Step 2 : Introduction of the tert-butyl group via esterification using Boc anhydride [(Boc)₂O] in the presence of a base like DMAP .

- Critical Parameters :

- Bromination : Use of NBS (N-bromosuccinimide) or Br₂ with a radical initiator (e.g., AIBN) in CCl₄ or DMF. Temperature control (60–80°C) minimizes side reactions .

- Protection/Deprotection : Boc group stability under acidic conditions requires careful pH monitoring during workup .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

- ¹H NMR :

- Bromomethyl group : Doublet at δ 4.5–4.7 ppm (CH₂Br, J = 6–8 Hz).

- tert-Butyl group : Singlet at δ 1.3–1.5 ppm (9H).

- Nitro group : Deshielding effects cause aromatic protons at δ 8.0–8.5 ppm .

- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-Br stretch) .

Key Contrast : Methyl 2-(bromomethyl)-5-fluorobenzoate () lacks the tert-butyl group and shows a fluorine-coupled aromatic splitting pattern.

Q. What are the common nucleophilic substitution reactions involving the bromomethyl group in this compound?

The bromomethyl group reacts with:

- Amines : Forms secondary amines (e.g., for drug intermediates) in DMF at 50–60°C .

- Thiols : Produces thioethers under basic conditions (e.g., K₂CO₃ in acetone) .

- Azides : Click chemistry applications via SN2 displacement to generate alkyl azides .

Mechanistic Insight : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while steric hindrance from the tert-butyl group may slow kinetics .

Advanced Research Questions

Q. How can reaction optimization mitigate competing pathways during bromomethyl functionalization?

- Competing Pathways :

- Elimination to form alkenes (common at high temps >80°C).

- Over-nitration if nitro group positioning is uncontrolled.

- Optimization Strategies :

Q. What analytical methods are suitable for detecting trace impurities (e.g., genotoxic derivatives) in this compound?

- HPLC-UV/MS :

- Column : C18 with gradient elution (acetonitrile/water + 0.1% TFA).

- Detection : UV at 254 nm for nitro groups; MS for structural confirmation .

- Validation Parameters :

- LOD/LOQ : 0.05–0.1 µg/mL for impurities like methyl 2-(bromomethyl)-5-nitrobenzoate .

- Specificity : Resolve peaks from structurally similar impurities (e.g., positional isomers) .

Q. Example Impurity Profile :

| Impurity | Retention Time (min) | Source |

|---|---|---|

| MMM | 12.3 | Bromomethyl side-product |

| Nitro-reduced analog | 14.1 | Incomplete nitration |

Q. How can computational modeling (DFT, molecular docking) predict the reactivity of this compound?

- DFT Studies :

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for drug discovery .

Case Study : Docking with kinase targets revealed hydrogen bonding between the nitro group and active-site residues, suggesting potential inhibitory activity .

Q. What stability challenges arise during long-term storage, and how can they be addressed?

- Degradation Pathways :

- Hydrolysis of the ester group under humid conditions.

- Light-induced decomposition of the nitro group.

- Mitigation Strategies :

- Storage : Argon atmosphere, −20°C, desiccated.

- Stability Monitoring : Periodic HPLC analysis to track degradation (e.g., free benzoic acid formation) .

Q. Accelerated Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| 25°C, RH 60% | 15–20 |

| −20°C, dry | <2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.